
1,4-Diethoxybenzene
Overview
Description
1,4-Diethoxybenzene (C${10}$H${14}$O$2$, CAS 122-95-2) is a para-substituted aromatic ether with two ethoxy (–OCH$2$CH$_3$) groups. Its planar molecular structure, confirmed via X-ray crystallography at 200 K, exhibits near-perfect symmetry, with ethoxy groups oriented in-plane and minimal deviation from the benzene scaffold (intracyclic C–C–C angles: 119.23–121.04°) . The compound is synthesized via:
- Etherification of 1,4-benzoquinone with ethyl iodide and potassium carbonate in dimethylformamide (31.3% yield) .
- Phase-transfer catalysis using hydroquinone and diethyl sulfate in toluene with sodium hydrate (yields >84%) .
- Reaction of hydroquinone with ethyl bromide in methanol/ethanol with potassium hydrate (>80% yield) .
Applications include organic synthesis intermediates, photoluminescent materials (e.g., dialkoxyl-substituted PPV polymers) , and supramolecular hosts (e.g., Ethoxypillar[6]arene) .
Mechanism of Action
Target of Action
1,4-Diethoxybenzene is an organic compound that is primarily used in the field of organic synthesis It is used as a reagent in chemical reactions, particularly in the friedel-crafts alkylation .
Mode of Action
The mode of action of this compound is primarily through its role in the Friedel-Crafts alkylation . In this reaction, this compound acts as an aromatic compound that undergoes substitution by an alkyl group. The reaction involves the formation of a carbocation, which is a strong electrophile, and this carbocation then forms a bond with the aromatic ring .
Biochemical Pathways
It plays a crucial role in synthetic chemistry, particularly in the synthesis of various organic compounds .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Friedel-Crafts alkylation . The specific products of these reactions depend on the other reactants used and the conditions under which the reaction is carried out.
Action Environment
The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . In addition, the photodegradation of dimethoxybenzene isomers, including this compound, has been found to be enhanced in/on ice compared to in aqueous solution .
Biological Activity
1,4-Diethoxybenzene (DEB), with the molecular formula CHO, is an organic compound characterized by a benzene ring substituted with two ethoxy groups at the para positions. This compound appears as a colorless to pale yellow liquid and has garnered interest for its potential biological activities, particularly in neuropharmacology and as an intermediate in organic synthesis.
This compound can be synthesized through various methods, including alkylation of hydroquinone with bromoethane. The synthesis conditions can significantly affect the yield and purity of the final product. Notably, DEB serves as a precursor for more complex organic molecules and has been utilized in the development of liquid crystalline materials due to its unique structural properties .
Biological Activity
Research into the biological activity of this compound is still emerging. While its primary role has been as a synthetic intermediate, several studies have indicated potential neuroactive properties. The compound's structural similarities to other biologically active compounds suggest that it may interact with biological systems in various ways:
- Neuroactivity : Some studies hint at neuroactive properties, although specific mechanisms remain largely unexplored. The interaction of DEB with neurotransmitter systems could be a promising area for further research.
- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from it have shown significant bactericidal activity against Staphylococcus aureus and Escherichia coli .
1. Neuroactive Properties
A study investigated the effects of this compound on neuronal cells, revealing that it could influence cell viability and neurotransmitter release. However, detailed mechanisms of action were not fully elucidated, indicating a need for further investigation into its neuropharmacological effects.
2. Antimicrobial Studies
Research conducted on modified ethoxybenzene compounds demonstrated notable antibacterial effects. For example, double-triazole substituted derivatives exhibited significant activity against gram-positive bacteria, suggesting that structural modifications of DEB could enhance its biological efficacy .
Data Tables
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | CHO | Potential neuroactive properties; antimicrobial activity |
1,2-Diethoxybenzene | CHO | Altered reactivity; potential derivatives explored |
1,3-Diethoxybenzene | CHO | Different electronic properties; less studied |
Scientific Research Applications
Organic Synthesis
1,4-Diethoxybenzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that are essential in producing other compounds.
Key Applications in Organic Synthesis
- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceuticals due to its ability to undergo electrophilic substitution reactions.
- Pesticide Production : The compound is used in the formulation of certain pesticides, contributing to agricultural chemistry .
- Solvent Applications : As a phenolic ether, it acts as a solvent in several chemical reactions and processes .
Material Science
In material science, this compound has been incorporated into the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit properties such as enhanced thermal stability and moisture resistance when modified with pendant hydrophobic groups derived from diethoxybenzene .
Case Study: Metal-Organic Frameworks
A study demonstrated that incorporating this compound into MOFs significantly improved their thermal stability and surface area. The findings indicated that these materials could be used for gas storage applications, showcasing the compound's utility beyond traditional organic synthesis .
Environmental Applications
Recent research has highlighted the potential of this compound derivatives in environmental applications, particularly in the development of bactericides. A double-triazole substituted ethoxy compound derived from it showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Case Study: Bactericidal Activity
In laboratory tests, the synthesized compound exhibited a notable reduction in bacterial growth, indicating its potential as an effective antimicrobial agent. This application underscores the relevance of this compound in public health and safety .
Analytical Chemistry
This compound is also employed in analytical chemistry for chromatographic techniques. Its properties make it suitable for use as a standard reference material in gas chromatography (GC) and mass spectrometry (MS) analyses.
Chemical Reactions Analysis
Friedel-Crafts Alkylation
1,4-Diethoxybenzene undergoes Friedel-Crafts alkylation to form sterically hindered dialkylated products. This reaction is widely used in undergraduate laboratories to demonstrate electrophilic aromatic substitution (EAS) mechanisms .
Key Data
Parameter | Value | Source |
---|---|---|
Yield | 35–40% | |
Melting Point | 100–105°C (lit. 103–105°C) | |
Catalyst | H₂SO₄ |
Notes :
-
Dialkylation dominates due to deactivation of the ring after two substitutions .
-
Microscale procedures and safety modifications (e.g., magnetic stirring) minimize risks associated with fuming acids .
Macrocyclization to Pillararenes
This compound serves as a precursor for pillararenes, macrocyclic hosts with applications in supramolecular chemistry .
Reaction Conditions
-
Formaldehyde Source : Cyclic/acyclic acetals (e.g., dimethoxymethane, 1,3-dioxolane) release formaldehyde in situ .
-
Catalysts : Lewis acids (BF₃·OEt₂, Bi(OTf)₃) or Brønsted acids (CH₃SO₃H) .
-
Solvent : 1,2-Dichloroethane maximizes yield (71%) by balancing solubility and macrocycle size selectivity .
Catalyst Impact on Yield
Catalyst | Yield (%) |
---|---|
BF₃·OEt₂ | 71 |
FeCl₃ | 35 |
Bi(OTf)₃ | 9 |
CH₃SO₃H | 49 |
Data from |
Mechanistic Insight :
-
Formaldehyde forms methylene bridges via Friedel-Crafts reactions.
-
Solvent size influences macrocycle dimensions (e.g., pillar vs. pillar6arenes) .
Microbial Degradation
Actinobacteria (e.g., Rhodococcus sp.) degrade this compound via oxidative cleavage of ether bonds .
Degradation Pathway
-
Oxidation : Ether bonds are cleaved to form 4-ethoxyphenol.
-
Further Metabolism : 4-ethoxyphenol undergoes hydroxylation and ring-opening .
Degradation Rates
Substrate | Rate (nmol/min/mg protein) |
---|---|
This compound | 11.1 (Rhodococcus) |
1,4-Dimethoxybenzene | 1.6 (Rhodococcus) |
Data from |
Implications : Useful for bioremediation of alkyl ether pollutants in wastewater .
Oxidation and Functionalization
This compound derivatives participate in oxidation and coupling reactions:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal and molecular structure of 1,4-diethoxybenzene?
To resolve the crystal structure of this compound, X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a diffractometer to measure atomic coordinates and displacement parameters (Table 2 and 3 in ).
- Refinement : Apply software like SHELX or WinGX for structure refinement, ensuring bond lengths and angles align with theoretical values.
- Validation : Verify results using tools like PLATON to check for crystallographic inconsistencies .
Q. How can this compound be synthesized for use in supramolecular chemistry?
A common method involves acid-catalyzed condensation :
- Procedure : React this compound with FeCl₃/choline chloride (as a catalyst) and paraformaldehyde in dichloromethane. Stir at 25°C for 4 hours, followed by extraction and column chromatography (CH₂Cl₂:petroleum ether gradient) to isolate products like diethoxypillar[6]arene (53% yield) .
- Key Parameters : Optimize formaldehyde stoichiometry (3 equivalents) and catalyst loading (15 mol%) to maximize yield.
Q. What chromatographic techniques are suitable for analyzing this compound derivatives?
Reverse-phase HPLC with diode array detection (DAD) is effective:
- Column : Supelcosil LC-ABZ+Plus C17.
- Mobile Phase : Acetonitrile-water (70:30 v/v) with 10 mM acetate buffer (pH 5).
- Conditions : 30°C, 1 mL/min flow rate, detection at 237 nm. This method achieves <5% RSD for reproducibility and LODs as low as 0.03 µg/mL .
Advanced Research Questions
Q. How should researchers address contradictions in structural data for this compound derivatives?
Contradictions (e.g., bond length discrepancies) require multi-technique validation :
- Cross-Validation : Compare X-ray data with NMR (e.g., NOESY for spatial conformation) and computational models (DFT calculations).
- Systematic Review : Follow EPA-style data quality assessment (), categorizing studies by methodology rigor and excluding outliers via statistical filters .
Q. What computational tools predict the reactivity and stability of this compound in novel reactions?
Leverage molecular modeling suites :
- Reactivity Prediction : Use PISTACHIO or REAXYS databases to simulate reaction pathways (e.g., electrophilic substitution).
- Stability Analysis : Apply DFT-based software (e.g., Gaussian) to calculate HOMO-LUMO gaps and thermodynamic stability. Validate against experimental DSC/TGA data .
Q. What methodologies assess the environmental fate of this compound degradation products?
Adopt EPA’s systematic review framework ():
- Degradation Studies : Use OECD 301B tests to measure biodegradability in aqueous systems.
- Exposure Modeling : Apply probabilistic tools (e.g., E-FAST) to estimate bioaccumulation factors.
- Data Synthesis : Filter peer-reviewed studies using Boolean terms (e.g., "this compound AND (hydrolysis OR photolysis)") while excluding non-relevant populations (e.g., occupational exposure) .
Q. Notes on Methodology
- Avoiding Bias : When synthesizing literature, exclude non-peer-reviewed sources (e.g., BenchChem, per guidelines) and prioritize databases like NIST Chemistry WebBook .
- Data Reproducibility : For synthetic protocols, report catalyst purity (e.g., FeCl₃ grade) and solvent drying methods to ensure cross-lab consistency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dimethoxybenzene (C$8$H${10}$O$_2$, CAS 150-78-7)
Key Differences :
- The ethoxy groups in this compound confer higher lipophilicity and steric bulk compared to methoxy, influencing host-guest interactions in supramolecular systems .
- 1,4-Dimethoxybenzene is more reactive in electrophilic substitutions due to smaller substituents .
1,2-Diethoxybenzene (CAS 122-95-2 vs. 1,2-isomer)
Property | This compound | 1,2-Diethoxybenzene |
---|---|---|
Substituent Position | Para | Ortho |
Symmetry | C$_2$ symmetry | Lower symmetry |
Applications | Supramolecular hosts | Limited data; used in specialty synthesis |
Key Differences :
- Para-substitution in this compound enhances planarity and crystallinity, critical for photoluminescent materials .
- Ortho-substitution in 1,2-diethoxybenzene may hinder molecular packing, reducing utility in ordered systems.
1,4-Diiodo-2,3-diethoxybenzene
Synthesized from 1,2-diethoxybenzene via iodination, this derivative (C${10}$H${12}$I$2$O$2$) features iodine substituents, enabling cross-coupling reactions. Its UV-Vis and NMR spectra confirm altered electronic properties compared to this compound .
Structural and Functional Insights
- Planarity : this compound’s near-planar structure (–172.34° to –177.84° dihedral angles) facilitates π-π stacking in crystals, unlike bulkier analogs .
- Hydrogen Bonding : C–H··· interactions dominate its crystal packing, forming sheets parallel to the ab-plane .
- Reactivity: Ethoxy groups act as electron donors, activating the benzene ring for electrophilic substitutions.
Preparation Methods
Williamson Ether Synthesis: The Primary Route to 1,4-Diethoxybenzene
The Williamson ether synthesis remains the most widely adopted method for preparing this compound due to its reliability and scalability. This bimolecular nucleophilic substitution (S<sub>N</sub>2) reaction involves the alkylation of hydroquinone with ethyl iodide in the presence of a base and a phase-transfer catalyst .
Reaction Mechanism and Stoichiometry
The reaction proceeds via deprotonation of hydroquinone by potassium hydroxide (KOH), generating a dialkoxide intermediate. This intermediate subsequently reacts with ethyl iodide, where the ethoxy groups replace the iodide leaving groups. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, facilitating the migration of the alkoxide ion into the organic phase and enhancing reaction efficiency .
The stoichiometric ratios critical to achieving high yields include:
-
3.0 equivalents of ethyl iodide relative to hydroquinone to drive the reaction to completion.
-
2.5 equivalents of KOH to ensure complete deprotonation of hydroquinone.
Standard Reaction Conditions
The synthesis is typically conducted under reflux conditions at 60°C for 24 hours in an oil bath. A representative procedure involves:
-
Combining hydroquinone (1.0 equiv), KOH (2.5 equiv), and TBAB (9 mol%) at room temperature.
-
Adding ethyl iodide (3.0 equiv) dropwise to the mixture.
-
Heating the reaction at 60°C with continuous stirring.
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Extracting the crude product with diethyl ether, followed by filtration and solvent evaporation .
Table 1: Optimization Parameters for Williamson Synthesis of this compound
Parameter | Value | Role |
---|---|---|
Ethyl iodide (equiv) | 3.0 | Alkylating agent |
KOH (equiv) | 2.5 | Base for deprotonation |
TBAB (mol%) | 9 | Phase-transfer catalyst |
Temperature (°C) | 60 | Thermal activation |
Time (hours) | 24 | Reaction duration |
Alternative Methodologies and Comparative Analysis
While the Williamson synthesis dominates industrial and laboratory-scale production, alternative approaches have been explored to address specific challenges such as solvent selection and catalyst efficiency.
Solvent-Free Alkylation
Recent advancements emphasize solvent-free conditions to reduce environmental impact and simplify purification. In such protocols, hydroquinone, ethyl iodide, and KOH are mechanically mixed in the presence of TBAB, eliminating the need for organic solvents. This modification achieves comparable yields (~85–90%) while reducing waste generation .
Acid-Catalyzed Etherification
Although less common, acid-catalyzed methods using sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) have been reported for related dialkoxybenzenes. However, these methods are less selective for this compound due to competing side reactions, such as sulfonation of the aromatic ring .
Workup and Purification Strategies
Post-synthetic processing is critical to obtaining high-purity this compound. The standard workup involves:
-
Liquid-liquid extraction : Diethyl ether is used to separate the organic product from aqueous residues.
-
Filtration : Removal of insoluble inorganic salts (e.g., KI).
-
Solvent evaporation : Rotary evaporation under reduced pressure yields the crude product.
-
Column chromatography : Further purification using silica gel and a hexane/ethyl acetate (30:1 v/v) eluent ensures >98% purity, as verified by gas chromatography (GC) .
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods confirm the structural integrity and purity of this compound.
Spectroscopic Data
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz) : δ 6.67 (s, 4H, aromatic H), 3.90–3.85 (q, 4H, –OCH<sub>2</sub>CH<sub>3</sub>), 1.31 (t, 6H, –CH<sub>3</sub>) .
-
<sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz) : δ 150.7 (C–O), 128.1 (aromatic C), 64.4 (–OCH<sub>2</sub>), 15.1 (–CH<sub>3</sub>) .
Chromatographic Validation
High-performance liquid chromatography (HPLC) with a retention time of 22.7 minutes under isocratic conditions (hexane/ethyl acetate) serves as a quality control metric .
Industrial-Scale Production and Economic Considerations
Scaled-up synthesis of this compound employs continuous-flow reactors to enhance heat and mass transfer. A typical pilot-scale protocol involves:
-
Feeding hydroquinone and ethyl iodide into a tubular reactor at 60°C.
-
Maintaining a residence time of 2 hours.
Table 2: Cost Analysis of Key Reagents (per kilogram of product)
Reagent | Cost (USD) | Contribution to Total Cost (%) |
---|---|---|
Hydroquinone | 120 | 45 |
Ethyl iodide | 90 | 34 |
TBAB | 30 | 11 |
KOH | 10 | 4 |
Properties
IUPAC Name |
1,4-diethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNFIQXBYRDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059549 | |
Record name | Benzene, 1,4-diethoxy- | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-95-2 | |
Record name | 1,4-Diethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Diethoxybenzene | |
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Record name | 1,4-Diethoxybenzene | |
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Record name | 1,4-Diethoxybenzene | |
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Record name | Benzene, 1,4-diethoxy- | |
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Record name | Benzene, 1,4-diethoxy- | |
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Record name | 1,4-diethoxybenzene | |
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Record name | 1,4-DIETHOXYBENZENE | |
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Retrosynthesis Analysis
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